4,6-Dibromoisophthalonitrile
Overview
Description
4,6-Dibromoisophthalonitrile: is an organic compound with the molecular formula C8H2Br2N2 and a molecular weight of 285.92 g/mol . It is a derivative of isophthalonitrile, where two bromine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoisophthalonitrile typically involves the bromination of isophthalonitrile. The process can be summarized as follows:
Starting Material: Isophthalonitrile.
Bromination: The isophthalonitrile is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 0°C to 25°C, to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Bromination: Large quantities of isophthalonitrile are brominated using bromine in industrial reactors.
Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromoisophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4,6-diaminoisophthalonitrile or 4,6-dimethoxyisophthalonitrile.
Reduction Products: 4,6-Dibromo-1,3-diaminobenzene.
Oxidation Products: 4,6-Dibromoisophthalic acid.
Scientific Research Applications
4,6-Dibromoisophthalonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs)
Mechanism of Action
The mechanism of action of 4,6-Dibromoisophthalonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways by binding to active sites of enzymes, leading to altered biochemical reactions.
Comparison with Similar Compounds
4,6-Dichloroisophthalonitrile: Similar structure but with chlorine atoms instead of bromine.
4,6-Difluoroisophthalonitrile: Fluorine atoms replace the bromine atoms.
4,6-Diiodoisophthalonitrile: Iodine atoms are substituted for bromine
Uniqueness: 4,6-Dibromoisophthalonitrile is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs .
Biological Activity
4,6-Dibromoisophthalonitrile (C8H2Br2N2) is a synthetic organic compound notable for its applications in both chemistry and biology. With a molecular weight of 285.92 g/mol, it is primarily used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure, characterized by the presence of bromine atoms at the 4 and 6 positions of the isophthalonitrile framework, imparts specific electronic and steric properties that influence its reactivity and biological activity.
The biological activity of this compound is primarily linked to its ability to interact with various enzymes and proteins. This compound has been investigated for its potential as an enzyme inhibitor , impacting cellular pathways by binding to active sites on enzymes and altering biochemical reactions. The specific molecular targets include:
- Enzymes : It may inhibit enzymes involved in metabolic processes.
- Proteins : Potential interactions with proteins can lead to altered protein-ligand dynamics.
Applications in Research
This compound has garnered attention in several research domains:
- Chemistry : Used as a precursor in synthesizing more complex organic structures.
- Biology : Investigated for its role in enzyme inhibition studies and protein interactions.
- Medicine : Explored for potential pharmaceutical applications, particularly as an intermediate in drug synthesis.
Case Studies and Research Findings
Research involving this compound has highlighted its biological implications. Below are summarized findings from various studies:
Study Reference | Focus Area | Key Findings |
---|---|---|
Enzyme Inhibition | Demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. | |
Protein-Ligand Interactions | Showed that the compound binds selectively to certain proteins, affecting their activity and stability. | |
Drug Development | Investigated as a precursor for synthesizing novel pharmaceuticals with enhanced biological activity. |
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated isophthalonitriles to understand its unique properties better:
Compound Name | Halogen Type | Biological Activity | Unique Features |
---|---|---|---|
4,6-Dichloroisophthalonitrile | Chlorine | Moderate enzyme inhibition | Less reactive than brominated analogs |
4,6-Difluoroisophthalonitrile | Fluorine | Low biological activity | Small size reduces steric hindrance |
4,6-Diiodoisophthalonitrile | Iodine | High enzyme inhibition potential | Larger size may enhance binding affinity |
Properties
IUPAC Name |
4,6-dibromobenzene-1,3-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBRGBYGUHMQOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)Br)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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